(2-Methylthiolan-2-yl)methanesulfonamide
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Overview
Description
(2-Methylthiolan-2-yl)methanesulfonamide is a chemical compound with the molecular formula C6H13NO2S2 and a molecular weight of 195.30 . It is primarily used for research purposes and is known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylthiolan-2-yl)methanesulfonamide involves several steps, typically starting with the preparation of the thiolane ring followed by sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Methylthiolan-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(2-Methylthiolan-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methylthiolan-2-yl)methanesulfonamide involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler analog with similar sulfonamide functionality.
Thiolan-2-ylmethanesulfonamide: Lacks the methyl group, affecting its reactivity and interactions.
N-Methylmethanesulfonamide: Different substitution pattern on the nitrogen atom.
Uniqueness
(2-Methylthiolan-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of the thiolane ring and the methyl group provides distinct steric and electronic properties compared to other sulfonamides.
Properties
Molecular Formula |
C6H13NO2S2 |
---|---|
Molecular Weight |
195.3 g/mol |
IUPAC Name |
(2-methylthiolan-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H13NO2S2/c1-6(3-2-4-10-6)5-11(7,8)9/h2-5H2,1H3,(H2,7,8,9) |
InChI Key |
WDXUCFAEYVVPFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCS1)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
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